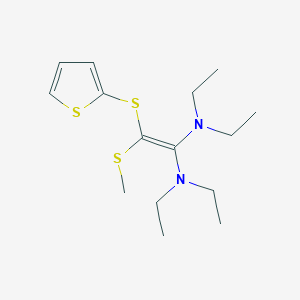
Ethyl 2,2-difluoro-3,3-dihydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,2-difluoro-3,3-dihydroxypropanoate is an organic compound with the molecular formula C5H8F2O3 It is a derivative of propanoic acid, where two hydrogen atoms are replaced by fluorine atoms and the hydroxyl groups are attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,2-difluoro-3,3-dihydroxypropanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 2,2-difluoroacetoacetate with a suitable hydroxylating agent under controlled conditions. The reaction typically requires a catalyst and a solvent to facilitate the process. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoro-3,3-dihydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as halogens (Cl2, Br2) and alkyl halides (R-X) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2,2-difluoro-3,3-dihydroxypropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which ethyl 2,2-difluoro-3,3-dihydroxypropanoate exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The hydroxyl groups facilitate hydrogen bonding and other interactions with target molecules, influencing the compound’s biological activity.
Comparison with Similar Compounds
Ethyl 2,2-difluoro-3,3-dihydroxypropanoate can be compared with other similar compounds, such as:
Ethyl 2,2-difluoro-3-hydroxypropanoate: This compound lacks one hydroxyl group, resulting in different chemical properties and reactivity.
Ethyl 2,2-difluoro-3,3-dimethoxypropanoate: The hydroxyl groups are replaced with methoxy groups, altering the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific combination of fluorine and hydroxyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
143698-04-8 |
|---|---|
Molecular Formula |
C5H8F2O4 |
Molecular Weight |
170.11 g/mol |
IUPAC Name |
ethyl 2,2-difluoro-3,3-dihydroxypropanoate |
InChI |
InChI=1S/C5H8F2O4/c1-2-11-4(10)5(6,7)3(8)9/h3,8-9H,2H2,1H3 |
InChI Key |
YWVCCFMHYOCGMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl 3,3'-[bis(dodecylsulfanyl)stannanediyl]dipropanoate](/img/structure/B12566314.png)
![13-oxa-3,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),4,7,9,11,14,16-octaene](/img/structure/B12566328.png)
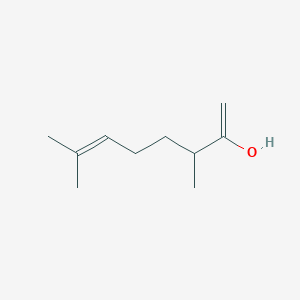
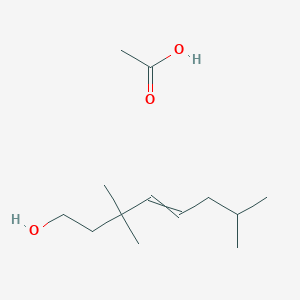
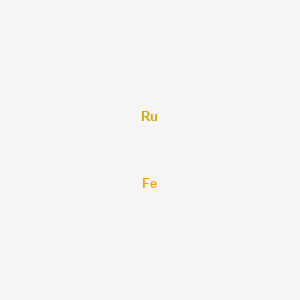
![N,N'-[Methylenedi(2,1-phenylene)]bis(N'-octadecylurea)](/img/structure/B12566351.png)
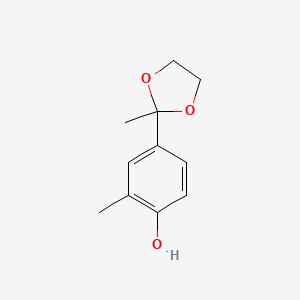
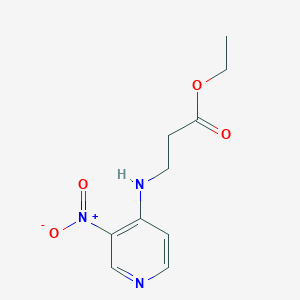
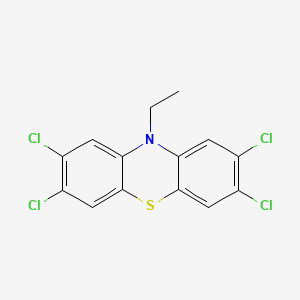
![Diethyl {[4-(bromomethyl)phenyl]methyl}propanedioate](/img/structure/B12566381.png)
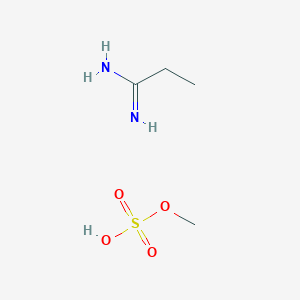
![2-{2-[4-(2-Hydroxyethoxy)benzene-1-sulfonyl]phenoxy}ethan-1-ol](/img/structure/B12566386.png)
![2-[6-(Benzyloxy)pyridin-2-yl]-4,6-dimethylpyrimidine](/img/structure/B12566393.png)
